molecular formula C12H15ClO B8626367 4-(2,2-Dimethylpropyl)benzoyl chloride CAS No. 96224-27-0

4-(2,2-Dimethylpropyl)benzoyl chloride

Cat. No.: B8626367
CAS No.: 96224-27-0
M. Wt: 210.70 g/mol
InChI Key: XEGGPWMGBNKOQH-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)benzoyl chloride (CAS RN: 96224-27-0) is an acyl chloride derivative featuring a benzoyl chloride core (C₆H₅COCl) substituted at the para position with a 2,2-dimethylpropyl (neopentyl) group . This bulky branched alkyl substituent imparts significant steric hindrance, influencing its reactivity and stability. The compound is commercially available in high purity (≥95%) and is utilized in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution reactions .

Properties

CAS No.

96224-27-0

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)benzoyl chloride

InChI

InChI=1S/C12H15ClO/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3

InChI Key

XEGGPWMGBNKOQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs (Same Functional Group, Different Substituents)

2-(4-Isobutylphenyl)propanoyl Chloride (CAS RN: 71381-91-4)
  • Structure: Features a propanoyl chloride group (CH₃CHClCO-) attached to a benzene ring substituted with an isobutyl group at the para position .
  • Key Differences :
    • Substituent : Isobutyl (less bulky, linear chain) vs. neopentyl (bulky, branched).
    • Reactivity : The neopentyl group in 4-(2,2-dimethylpropyl)benzoyl chloride creates greater steric hindrance, reducing nucleophilic attack rates compared to the isobutyl-substituted analog .
    • Applications : Both compounds are intermediates in pharmaceutical synthesis, but the neopentyl derivative is preferred for stabilizing sterically demanding intermediates.

Functional Group Analogs (Different Functional Groups, Same Substituent)

4-(2,2-Dimethylpropyl)benzenesulfonyl Chloride
  • Structure : A sulfonyl chloride derivative with a neopentyl substituent at the para position .
  • Key Differences :
    • Functional Group : Sulfonyl chloride (SO₂Cl) vs. acyl chloride (COCl).
    • Reactivity : Sulfonyl chlorides are less electrophilic and more hydrolytically stable than acyl chlorides, making them suitable for sulfonation reactions rather than acylations .
    • Applications : Used in surfactants and polymer chemistry, contrasting with the acyl chloride’s role in peptide coupling or esterifications.

Data Table: Comparative Analysis

Compound Name CAS RN Functional Group Substituent (Position) Molecular Formula* Key Properties
This compound 96224-27-0 Acyl chloride Neopentyl (para) C₁₂H₁₅ClO High steric hindrance
2-(4-Isobutylphenyl)propanoyl chloride 71381-91-4 Acyl chloride Isobutyl (para) C₁₃H₁₇ClO Moderate reactivity
4-(2,2-Dimethylpropyl)benzenesulfonyl chloride Not specified Sulfonyl chloride Neopentyl (para) C₁₁H₁₅ClO₂S Hydrolytically stable

*Molecular formulas are inferred from structural data.

Research Findings and Implications

Steric and Electronic Effects
  • The neopentyl group in this compound significantly retards nucleophilic substitution due to steric shielding of the electrophilic carbonyl carbon . This contrasts with linear substituents like isobutyl, which allow faster reaction kinetics.
  • Electronic effects are secondary but notable: the electron-donating neopentyl group slightly deactivates the benzoyl chloride, further reducing reactivity compared to electron-withdrawing substituents .
Stability and Handling
  • Neopentyl-substituted acyl chlorides exhibit enhanced stability under storage compared to aliphatic analogs, though they remain moisture-sensitive .
  • Sulfonyl chloride analogs (e.g., 4-(2,2-dimethylpropyl)benzenesulfonyl chloride) demonstrate superior thermal stability, enabling use in high-temperature reactions .

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